molecular formula C14H18N2O6S B1245664 Asparenomycin B

Asparenomycin B

Cat. No.: B1245664
M. Wt: 342.37 g/mol
InChI Key: IATDYGCCUJUVGA-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparenomycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds structurally related to actinomycin D, which includes phenoxazine derivatives, exhibit significant anticancer effects. A study found that 2-aminophenoxazine-3-one (Phx-3), sharing a structural similarity with actinomycin D, showed promising results in inhibiting the proliferation of malignant cells in vitro and in vivo. This suggests potential therapeutic applications in treating cancers, such as malignant melanoma, by using structurally similar compounds like Asparenomycin B (Miyano-Kurosaki et al., 2006).

Antibiotic Resistance and Antimicrobial Applications

This compound might have implications in addressing antibiotic resistance. A study focused on neomycin sulfate-resistant Aeromonas hydrophila found that certain metabolic biomarkers, like L-aspartate, are crucial in modulating antibiotic resistance. This research paves the way for exploring how structurally similar compounds, such as this compound, could be used to combat antibiotic-resistant pathogens (Zhao et al., 2018).

Drug Delivery Systems

The development of targeted drug delivery systems (TDDS) for chemotherapeutic agents like bleomycins, which share structural similarities with this compound, has been a significant area of research. Various techniques, including nanoparticles and liposomes, have been explored to enhance the therapeutic efficacy and reduce side effects of these drugs. This research is crucial for the clinical application of this compound in targeted cancer therapy (Yu et al., 2016).

Properties

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

(6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H18N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h9,17H,3-6H2,1-2H3,(H,15,18)(H,20,21)/b11-7+

InChI Key

IATDYGCCUJUVGA-YRNVUSSQSA-N

Isomeric SMILES

C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)/CO

Canonical SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)CO

Synonyms

asparenomycin
asparenomycin A
asparenomycin B
asparenomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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